molecular formula C₁₁H₁₆O₇ B132969 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose CAS No. 62211-93-2

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose

Cat. No. B132969
CAS RN: 62211-93-2
M. Wt: 260.24 g/mol
InChI Key: NXEJETQVUQAKTO-PRTGYXNQSA-N
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Description

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose is a key intermediate in the synthesis of various pharmaceutical compounds, including the anticancer drug Capecitabine. The compound is derived from D-ribose and has been the subject of several synthetic studies aiming to improve yield and simplify the production process for potential large-scale manufacturing .

Synthesis Analysis

The synthesis of 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose has been approached through various routes, starting from D-ribose. One method involves a 3-step synthesis that includes methylation, benzoylation, and acetolysis, resulting in a good yield of the desired acetylated product . Another route includes ketalization, esterification, reduction, hydrolysis, and acetylation, achieving an overall yield of more than 30% . A more efficient synthesis reported an overall yield of 73% through esterification, reduction, deprotection, and acetylation . Additionally, a practical route with a 56% overall yield from D-ribose involves deoxygenation, hydrolysis, and acetylation . Lastly, a method with an overall yield of about 48% includes methylation, protection, esterification, reduction, deprotection, and acetylation .

Molecular Structure Analysis

The molecular structure of 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose has been characterized using various spectroscopic techniques. The structure analysis of related compounds synthesized in the studies often involves ^13C and ^1H NMR spectroscopy, IR spectroscopy, and optical rotation measurements to confirm the structure and purity of the synthesized molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose are crucial for the formation of the desired product. These reactions include ketalization, esterification, reduction, hydrolysis, and acetylation. The choice of reagents, catalysts, and conditions such as temperature and solvent are optimized to improve yields and selectivity. For example, BF3·OEt2 is used as a catalyst at low temperatures for polymerization reactions , while sulfuric acid is used in acetolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose and its intermediates are determined through melting point analysis, NMR, and IR spectroscopy. These properties are essential for identifying and characterizing the compound, as well as for ensuring its purity for pharmaceutical applications. The yield and purity of the compound are also influenced by the reaction conditions, such as the temperature of the solution when adding reagents and the hydrolysis temperature .

Scientific Research Applications

Synthesis and Chemical Properties

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose has been synthesized through various methods, starting from D-ribose. Different techniques include methylation and protection, followed by esterification, reduction, deprotection, and acetylation, achieving yields ranging from approximately 14.9% to 73% (Fang Hao, 2010); (Zheng Guo-jun, 2010); (Zhang Wen-na, 2014). These methods are significant for their simplicity, cost-effectiveness, and suitability for large-scale preparations.

Application in Nucleoside Synthesis

This compound plays a critical role as a key intermediate in the synthesis of various nucleoside derivatives. For instance, it has been used in the preparation of 5-deoxy-β-D-ribofuranosylpurine derivatives, which are significant in the field of medicinal chemistry (Lin Dong-en, 2012). Additionally, it serves as a starting material for the synthesis of 5-Fluorocytidine and 5'-Deoxy-5-fluorocytidine, showcasing its versatility in nucleoside modification (Ji Ya-fei, 2008).

Enzymatic Modification Studies

Enzymatic methods have also been explored for the preparation of this compound, such as the use of Candida rugosa lipase for regioselective deacetylation, which presents an alternative approach with potential for specificity and selectivity in synthesis (Tun-Cheng Chien, 2004).

Role in RNA Analogue Synthesis

In the field of RNA research, 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose is used for the synthesis of RNA analogues, contributing to the understanding of the structure-function relationship in RNA molecules (Kazumi Taniho, 2012).

Safety And Hazards

The compound has been classified as causing serious eye irritation, meaning that it can cause significant discomfort and even damage if it comes into contact with the eyes. It may also cause respiratory irritation, which can be particularly problematic for individuals who suffer from asthma or other respiratory issues .

Future Directions

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose is a valuable tool in the production of nucleosides, nucleotides, and pharmaceuticals . Its properties make it suitable for multi-gram preparations . Therefore, it has potential applications in the pharmaceutical industry and in the synthesis of new compounds.

properties

IUPAC Name

[(2R,3R,4R,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEJETQVUQAKTO-PRTGYXNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958236
Record name 1,2,3-Tri-O-acetyl-5-deoxypentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose

CAS RN

62211-93-2, 37076-71-4
Record name β-D-Ribofuranose, 5-deoxy-, 1,2,3-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62211-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Tri-O-acetyl-5-deoxypentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4R,5R)-2,4-bis(acetyloxy)-5-methyloxolan-3-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
OFT BLOG - allfordrugs.com
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Number of citations: 0 www.allfordrugs.com
OFT BLOG - allfordrugs.com
In another example of nature beating chemists, the African plant Nauclea latifolia has been found to be a natural source of the synthetic opioid tramadol. First marketed in 1977, …
Number of citations: 0 www.allfordrugs.com

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